![molecular formula C16H15N3OS B3908612 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-thienyl)ethanone](/img/structure/B3908612.png)
2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-thienyl)ethanone
Overview
Description
2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-thienyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-thienyl)ethanone is not fully understood. However, it has been suggested that its biological activity is related to its ability to interact with specific targets in cells, such as enzymes or receptors, leading to changes in their function or activity.
Biochemical and Physiological Effects
Studies have shown that 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-thienyl)ethanone exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial strains, and modulate the activity of enzymes involved in various metabolic pathways. In addition, it has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-thienyl)ethanone in lab experiments is its versatility. This compound can be easily modified to obtain derivatives with different properties, making it a valuable tool for researchers in various fields. However, a limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its potential applications.
Future Directions
There are several future directions for the research on 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-thienyl)ethanone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its properties for specific applications.
Scientific Research Applications
2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-thienyl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to possess anticancer, antifungal, and antimicrobial activities. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, it has been used as a ligand for the synthesis of organometallic complexes with potential applications in catalytic reactions.
properties
IUPAC Name |
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-thiophen-2-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-14(15-7-3-10-21-15)11-19-13-6-2-1-5-12(13)18-9-4-8-17-16(18)19/h1-3,5-7,10H,4,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHQVYMRGGKRQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C3=CC=CC=C3N2CC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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